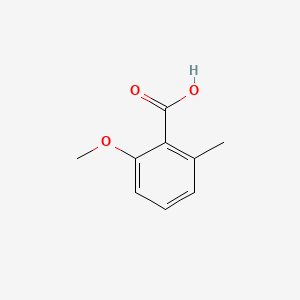

2-甲氧基-6-甲基苯甲酸

概述

描述

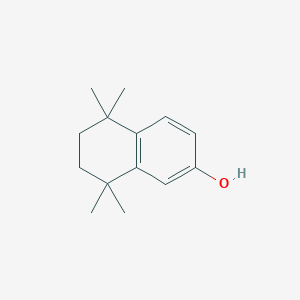

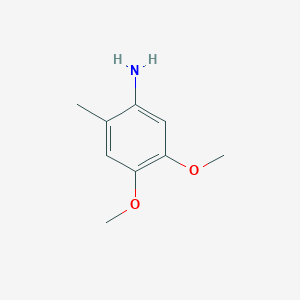

2-Methoxy-6-methylbenzoic acid is a unique chemical compound with the empirical formula C9H10O3 . It is typically available in solid form .

Synthesis Analysis

A synthesis process of 2-Methoxy-6-methylbenzoic acid has been disclosed in a patent . The process involves several steps including reduction hydrogenation reaction, diazotization, hydrolysis and esterification one-pot reaction, methylation reaction, and hydrolysis reaction .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzoic acid can be represented by the SMILES string O=C(O)C1=C©C=CC=C1OC . The InChI representation is 1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis

2-Methoxy-6-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 240.05 .科学研究应用

合成过程

2-甲氧基-6-甲基苯甲酸的合成过程涉及多个步骤 . 它以2-甲基-6-硝基苯甲酸或其甲酯为原料,进行还原氢化反应 . 接着进行重氮化、水解和酯化反应,制备2-羟基-6-甲基苯甲酸酯 . 然后进行甲基化反应,制备2-甲氧基-6-甲基苯甲酸酯 . 最后,进行水解反应,得到2-甲氧基-6-甲基苯甲酸 .

关键合成中间体

2-甲氧基-6-甲基苯甲酸是杀菌剂灭螨灵的关键合成中间体 . 灭螨灵是一种苯甲酮类杀菌剂,具有独特的杀菌机制 . 它直接作用于病原菌的细胞骨架-肌动蛋白,导致肌动蛋白损伤、解体 . 从而导致菌丝体异常分枝,生长缓慢,达到防治白粉病的目的 .

化学性质

2-甲氧基-6-甲基苯甲酸的经验式为C9H6BrNO2,分子量为240.05 . 它以固体形式存在 .

商业供应

该化合物可从各种化学供应商处获得 . 但需注意,买方有责任确认产品身份和/或纯度 .

不对称还原催化剂

虽然与2-甲氧基-6-甲基苯甲酸没有直接关系,但值得注意的是,类似的化合物,如3-甲氧基-2-甲基苯甲酸,被用作Corey-Bakshi-Shibata噁唑硼烷催化剂,用于不对称还原和不对称合成 . 它们用于手性酮的不对称还原 .

用Zr/Ti固体酸催化剂进行酯化

同样,虽然与2-甲氧基-6-甲基苯甲酸没有直接关系,但类似的化合物,如苯甲酸甲酯,可以通过用Zr/Ti固体酸催化剂进行酯化来合成 . 这代表了一种使用金属路易斯酸直接缩合苯甲酸和甲醇的新方法 .

安全和危害

2-Methoxy-6-methylbenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed .

Relevant Papers The patent CN113072441A provides a detailed synthesis process of 2-Methoxy-6-methylbenzoic acid . The document also mentions that 2-methoxy-6-methyl benzoic acid is a key synthetic intermediate of pesticide bactericide metrafenone .

作用机制

Target of Action

It is a key synthetic intermediate of the pesticide bactericide metrafenone . Metrafenone has a unique action mechanism and directly acts on the cytoskeleton-actin of pathogenic bacteria .

Mode of Action

As an intermediate in the synthesis of metrafenone, it may contribute to the unique action mechanism of metrafenone, which involves acting on the cytoskeleton-actin of pathogenic bacteria, causing damage and disintegration of actin, leading to abnormal branching of mycelium .

Result of Action

As an intermediate in the synthesis of metrafenone, it may contribute to the effects of metrafenone, which include damage and disintegration of actin in pathogenic bacteria, leading to abnormal branching of mycelium and slowed growth .

生化分析

Biochemical Properties

2-Methoxy-6-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 2-Methoxy-6-methylbenzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, 2-Methoxy-6-methylbenzoic acid can impact cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-Methoxy-6-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . This inhibition can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-6-methylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-6-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Methoxy-6-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-Methoxy-6-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in oxidative and reductive pathways . These interactions can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 2-Methoxy-6-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, the compound may be transported into specific cellular compartments where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of 2-Methoxy-6-methylbenzoic acid is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of 2-Methoxy-6-methylbenzoic acid in these compartments can influence various cellular processes, including energy metabolism and protein synthesis.

属性

IUPAC Name |

2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICCJGFEXKNBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297798 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-65-5 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Can 2-Methoxy-6-methylbenzoic acid be used to synthesize other important compounds?

A1: Yes, 2-Methoxy-6-methylbenzoic acid serves as a versatile starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of:

- Metrafenone: This fungicide can be synthesized from 2-methoxy-6-methylbenzoic acid in a process involving bromination, acyl chlorination, and Friedel-Crafts acylation. []

- Lunularic acid: This plant growth regulator can be synthesized efficiently using a directed metalation strategy starting from N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid. []

- (-)-Panacene: This natural product was synthesized for the first time using 2-methoxy-6-methylbenzoic acid as a starting material, highlighting its utility in complex molecule synthesis. []

- Anacardic acid analogues: Alkylation reactions of 2-methoxy-6-methylbenzoic acid esters offer routes to synthesize anacardic acid analogues, which are of interest for their biological activity. []

Q2: Is there a straightforward method to synthesize 8-methoxy-1-tetralone from 2-methoxy-6-methylbenzoic acid?

A2: While not directly synthesized from 2-methoxy-6-methylbenzoic acid itself, a published route utilizes a similar starting material (2-methoxy-6-methylbenzoic acid) and employs a tandem Michael-Dieckmann condensation to produce 8-methoxy-1-tetralone. [] This highlights the potential of using similar starting materials and reaction pathways to access this important tetralone derivative.

Q3: What are the potential advantages of using N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid, in synthesis?

A3: N-tert-butyl-N-methyl-2-methoxybenzamide displays excellent reactivity in directed metalation reactions. This allows for the efficient introduction of new substituents onto the aromatic ring, as demonstrated by the high yield synthesis of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. [] This approach offers a powerful tool for constructing more elaborate molecules from 2-methoxy-6-methylbenzoic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)